molecular formula C9H13NO3S B7479023 N-(4-hydroxyphenyl)propane-1-sulfonamide

N-(4-hydroxyphenyl)propane-1-sulfonamide

Cat. No.: B7479023
M. Wt: 215.27 g/mol
InChI Key: ZCSHAWXBOQBJSG-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)propane-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.26942 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a hydroxyphenyl and propane moiety. It is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)propane-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 1-bromopropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of N-(4-aminophenyl)propane-1-sulfonamide.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

N-(4-hydroxyphenyl)propane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)methanesulfonamide
  • N-(4-hydroxyphenyl)ethanesulfonamide
  • N-(4-hydroxyphenyl)butane-1-sulfonamide

Uniqueness

N-(4-hydroxyphenyl)propane-1-sulfonamide is unique due to its specific structural features, such as the length of the alkyl chain and the presence of the hydroxy group. These features influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-hydroxyphenyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-7-14(12,13)10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHAWXBOQBJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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